2-(3-Bromopropoxy)-1,3-dichlorobenzene
Description
2-(3-Bromopropoxy)-1,3-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 1- and 3-positions and a 3-bromopropoxy group at the 2-position. Its molecular formula is C₉H₈BrCl₂O (molecular weight: 292.43 g/mol). The bromopropoxy chain introduces aliphatic reactivity, while the dichlorinated aromatic core contributes to electron-withdrawing effects, influencing both chemical behavior and physical properties.
Properties
Molecular Formula |
C9H9BrCl2O |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
2-(3-bromopropoxy)-1,3-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2 |
InChI Key |
DACRVFAVCJLQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparative Analysis of Structural and Physical Properties
*Estimated based on 3-Bromochlorobenzene’s log KOW (3.7) and increased hydrophobicity from the propoxy chain.
†Directly reported for 3-Bromochlorobenzene .
Key Observations:
Substituent Position and Reactivity :
- The 2-bromo-1,3-dichlorobenzene lacks an aliphatic chain, making its bromine atom more reactive in aromatic substitution reactions compared to the bromopropoxy group in the target compound .
- The 2,6-dichlorobenzyl bromide contains a benzylic bromine, which is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), unlike the bromine in the target’s propoxy chain .
Lipophilicity :
- The log KOW of this compound is estimated to be higher than 3-Bromochlorobenzene (3.7) due to the hydrophobic propoxy chain, suggesting greater membrane permeability .
Thermal Stability: The crystalline structure of 1-(3-Bromopropoxy)-4-chlorobenzene (single-crystal X-ray mean σ(C–C) = 0.014 Å, R factor = 0.078) indicates tight packing, which may correlate with higher melting points compared to non-crystalline analogs.
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